2-Tert-butoxy-6-(trifluoromethyl)phenol
Description
2-Tert-butoxy-6-(trifluoromethyl)phenol is a substituted phenol derivative featuring a tert-butoxy group (-OC(CH₃)₃) at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position on the aromatic ring. This combination of substituents confers unique steric and electronic properties. The tert-butoxy group is a bulky, electron-donating substituent (via oxygen lone pairs), while the trifluoromethyl group is strongly electron-withdrawing.
Properties
Molecular Formula |
C11H13F3O2 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-8-6-4-5-7(9(8)15)11(12,13)14/h4-6,15H,1-3H3 |
InChI Key |
NOLJUIHZEHPZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxy-6-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a phenol ring. One common method is the reaction of 2,6-dihydroxybenzaldehyde with tert-butyl alcohol and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Tert-butoxy-6-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-butoxy-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tert-butoxy group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Substituent Analysis
Physicochemical Properties
*Acidity estimates based on substituent effects: -CF₃ and -NO₂ lower pKa (increase acidity), while -O-tert-butyl may slightly raise it.
Key Comparative Insights
Acidity: TFM > 4-Bromo-3-(trifluoromethyl)phenol > this compound > 4-Acetoxybenzoic acid. Electron-withdrawing groups (-NO₂, -CF₃) dominate acidity trends.
Reactivity: Bromine in 4-Bromo-3-(trifluoromethyl)phenol enables cross-coupling, whereas tert-butoxy in the target compound may limit reactivity due to steric hindrance. TFM’s nitro group supports electrophilic substitution in pesticide synthesis.
Applications: Pharmaceuticals: Bromo and tert-butoxy derivatives for intermediates; acetoxy for prodrugs. Agrochemicals: TFM and bromo compounds for pesticides. Materials Science: tert-butoxy/CF₃ phenol for thermally stable polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
